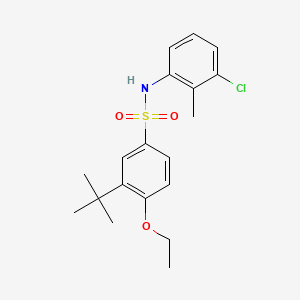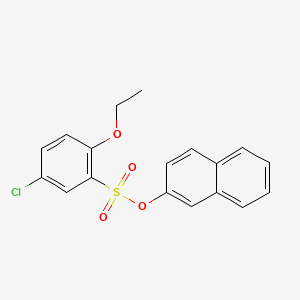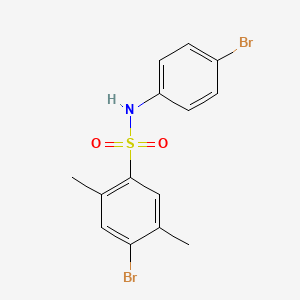
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as a sulfonamide derivative and has been synthesized using various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves its ability to bind to the active site of carbonic anhydrase enzymes, thereby inhibiting their activity. This inhibition leads to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide are mainly related to its inhibition of carbonic anhydrase enzymes. This inhibition has been shown to have various effects on different physiological processes such as acid-base balance, ion transport, and bone resorption. Additionally, this compound has been shown to have potential anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide in lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This selectivity allows for the study of specific physiological processes and their relationship with carbonic anhydrase enzymes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the study of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide. One of the main areas of interest is its potential use in the treatment of various diseases such as glaucoma, epilepsy, and cancer. Additionally, further studies are needed to explore the potential toxicity of this compound and its effects on different physiological processes. Finally, the development of new synthesis methods and modifications of the compound may lead to the discovery of new applications and potential therapeutic agents.
Métodos De Síntesis
The synthesis of 3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide involves the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with 3-tert-butylaniline in the presence of a base such as triethylamine. The resulting product is then reacted with sodium ethoxide and ethyl bromide to form the final product. Various methods have been used to synthesize this compound, including the use of different reagents and solvents.
Aplicaciones Científicas De Investigación
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its use as a potential inhibitor of carbonic anhydrase enzymes. Carbonic anhydrase enzymes are involved in various physiological processes, and their inhibition has been linked to the treatment of various diseases such as glaucoma, epilepsy, and cancer.
Propiedades
IUPAC Name |
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3S/c1-6-24-18-11-10-14(12-15(18)19(3,4)5)25(22,23)21-17-9-7-8-16(20)13(17)2/h7-12,21H,6H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCIUYZYZQHIQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC=C2)Cl)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(3-chloro-2-methylphenyl)-4-ethoxybenzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-5-nitro-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B7456631.png)











